molecular formula C17H20N4O6 B2746611 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-methylacetamide oxalate CAS No. 1351610-83-7

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-methylacetamide oxalate

Cat. No.: B2746611
CAS No.: 1351610-83-7
M. Wt: 376.369
InChI Key: IPAYAQWNHHITDD-UHFFFAOYSA-N
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Description

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-methylacetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, an oxadiazole ring, and an azetidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-methylacetamide oxalate typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the oxalate salt, which is achieved by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-methylacetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-methylacetamide oxalate exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
  • 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate
  • 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide oxalate

Uniqueness

What sets 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-methylacetamide oxalate apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-methylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2.C2H2O4/c1-16-14(20)10-19-8-12(9-19)15-17-13(18-21-15)7-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3,(H,16,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAYAQWNHHITDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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